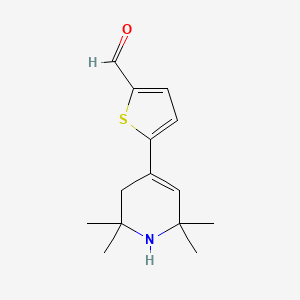

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde is an organic compound that features a unique combination of a thiophene ring and a tetrahydropyridine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde typically involves the following steps:

Formation of the Tetrahydropyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formylation: The final step involves the formylation of the thiophene ring, which can be accomplished using Vilsmeier-Haack reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the formyl group, converting it to an alcohol or further to a methyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chloromethyl methyl ether (MOM-Cl).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, methyl derivatives.

Substitution: Halogenated thiophenes, alkylated thiophenes.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions

The compound serves as a versatile reagent in organic synthesis. It has been utilized in Diels-Alder reactions under visible light conditions, showcasing its ability to facilitate complex organic transformations efficiently. The compound's structure allows it to participate in cycloaddition reactions that are crucial for synthesizing various cyclic compounds .

Building Block for Complex Molecules

Due to its unique chemical properties, 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde acts as a building block for more complex molecules. It can be modified further to create derivatives with enhanced biological activity or tailored properties for specific applications .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that this compound may have therapeutic potential in treating various diseases. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery efforts. Investigations into its pharmacological properties are ongoing to assess its efficacy and safety profiles .

Proteomics Research

The compound is also relevant in proteomics research. It can be used as a probe or marker in studies aimed at understanding protein interactions and functions. This application is crucial for advancing knowledge in cellular biology and developing targeted therapies .

Materials Science

Development of Functional Materials

In materials science, this compound is being explored for its potential to contribute to the development of new functional materials. Its thiophene moiety provides electronic properties that are beneficial for applications in organic electronics and photonic devices .

Nanostructured Materials

Research is also focusing on the use of this compound in creating nanostructured materials. Its ability to form stable complexes with metals could lead to advancements in catalysis and sensor technologies .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrahydropyridine moiety could mimic natural substrates, while the thiophene ring could provide additional binding interactions.

Comparación Con Compuestos Similares

Similar Compounds

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-benzene-2-carbaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

The uniqueness of 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde lies in the combination of the thiophene ring and the tetrahydropyridine moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Actividad Biológica

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound based on available research and case studies.

- Molecular Formula : C15H19N1O1S1

- Molecular Weight : 273.39 g/mol

- IUPAC Name : 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)thiophene-2-carbaldehyde

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate pathways involved in cellular signaling and metabolic processes. The exact mechanisms are still under investigation but may involve:

- Enzyme inhibition : Binding to specific enzymes that regulate metabolic pathways.

- Receptor modulation : Altering the activity of receptors involved in signal transduction.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

- Study Findings : A study demonstrated that derivatives of thiophene compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The compound has shown potential antioxidant properties which can protect cells from oxidative stress:

- Research Evidence : In vitro assays indicated that thiophene derivatives can scavenge free radicals effectively .

Anti-inflammatory Effects

Research suggests that the compound may possess anti-inflammatory properties:

- Case Study : A study involving animal models reported reduced inflammation markers upon treatment with similar thiophene compounds .

Data Table: Biological Activities Overview

Case Studies

-

Antimicrobial Study :

- Objective : To evaluate the antibacterial properties of thiophene derivatives.

- Methodology : Disk diffusion method against various bacterial strains.

- Results : Significant inhibition zones were observed for certain concentrations.

- : The study supports the potential use of thiophene derivatives as antibacterial agents.

-

Antioxidant Assessment :

- Objective : To determine the free radical scavenging activity.

- Methodology : DPPH radical scavenging assay.

- Results : The compound exhibited a dose-dependent scavenging effect.

- : Suggests potential applications in preventing oxidative stress-related diseases.

-

Inflammation Model Study :

- Objective : To assess anti-inflammatory effects in a murine model.

- Methodology : Administration of the compound followed by measurement of inflammatory markers.

- Results : Notable reduction in TNF-alpha and IL-6 levels.

- : Indicates therapeutic potential for inflammatory conditions.

Propiedades

IUPAC Name |

5-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NOS/c1-13(2)7-10(8-14(3,4)15-13)12-6-5-11(9-16)17-12/h5-7,9,15H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSNIOQJNLWHLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(N1)(C)C)C2=CC=C(S2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.